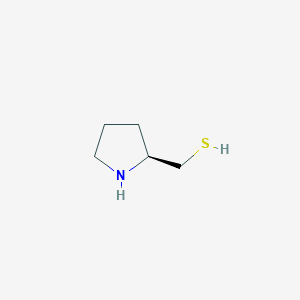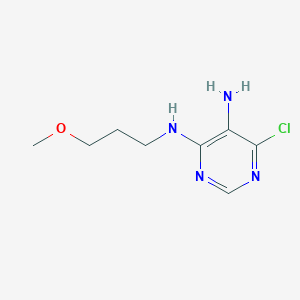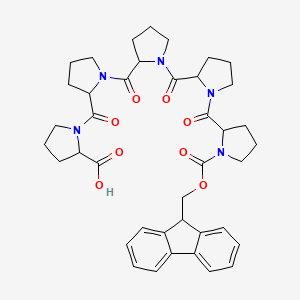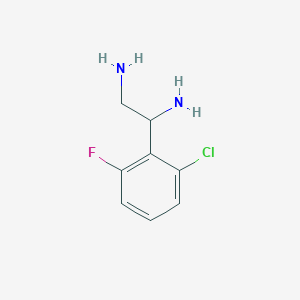
2-Pyrrolidinemethanethiol,(S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinemethanethiol,(S)- is an organic compound with the molecular formula C5H11NS It is a thiol derivative of pyrrolidine, characterized by the presence of a sulfur atom bonded to a methylene group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pyrrolidinemethanethiol,(S)- can be synthesized using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This method involves the use of a polymer resin with amino groups as the active functional group. The synthesis process includes the following steps:
Fmoc Protection: The amino groups on the resin are protected using Fmoc.
Coupling: The protected resin is coupled with 2-pyrrolidinemethanethiol.
Deprotection: The Fmoc group is removed under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of 2-Pyrrolidinemethanethiol,(S)- typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinemethanethiol,(S)- undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The methylene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: The corresponding thiol is obtained.
Substitution: Substituted pyrrolidinemethanethiol derivatives are produced.
Scientific Research Applications
2-Pyrrolidinemethanethiol,(S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Pyrrolidinemethanethiol,(S)- involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways, influencing cellular processes and responses .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinethiol: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.
2-Mercaptopyridine: Another thiol derivative with a pyridine ring.
Uniqueness
2-Pyrrolidinemethanethiol,(S)- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable covalent bonds with proteins makes it valuable in biochemical research and therapeutic applications .
Properties
Molecular Formula |
C5H11NS |
|---|---|
Molecular Weight |
117.22 g/mol |
IUPAC Name |
[(2S)-pyrrolidin-2-yl]methanethiol |
InChI |
InChI=1S/C5H11NS/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m0/s1 |
InChI Key |
LKQWWEHOLGUDAQ-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CS |
Canonical SMILES |
C1CC(NC1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione](/img/structure/B12112910.png)

![2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid](/img/structure/B12112935.png)
![2-(2-ethoxyphenoxy)-N-[(2-oxochromen-3-yl)carbonylamino]acetamide](/img/structure/B12112942.png)
![5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide](/img/structure/B12112948.png)





![2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol](/img/structure/B12112990.png)
